![molecular formula C40H38F8IrN4P B14769660 [2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate is a complex organometallic compound. It is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and photoredox catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate typically involves the following steps:
Ligand Preparation: The ligands, 4-tert-butylpyridine and 4-fluorophenylpyridine, are synthesized separately.
Complex Formation: These ligands are then reacted with iridium trichloride hydrate in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to form the iridium complex.
Anion Exchange: The resulting complex is treated with hexafluorophosphoric acid to exchange the chloride ions with hexafluorophosphate ions, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ligands and iridium precursor are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium (IV) complexes, while reduction may produce iridium (II) complexes.
Applications De Recherche Scientifique
[2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): It is used as a phosphorescent emitter in OLEDs due to its high quantum efficiency and stability.
Photoredox Catalysis: The compound acts as a photoredox catalyst in various organic transformations, enabling reactions under mild conditions with visible light.
Biological Imaging: Its luminescent properties make it useful in biological imaging and sensing applications.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry for drug development.
Mécanisme D'action
The mechanism of action of [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate involves:
Photophysical Processes: Upon absorption of light, the compound undergoes intersystem crossing to a triplet excited state, which can then participate in energy transfer or electron transfer processes.
Molecular Targets and Pathways: In photoredox catalysis, it interacts with substrates to facilitate redox reactions, often involving the generation of reactive intermediates like radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris (2-phenylpyridine) iridium (III)
- Tris (2-(4,6-difluorophenyl)pyridinato) iridium (III)
- Bis (2-phenylpyridinato) iridium (III) (2,2’-bipyridine)
Uniqueness
Compared to similar compounds, [2,2’-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate is unique due to:
- Enhanced Stability : The presence of tert-butyl groups provides steric protection, enhancing the stability of the compound.
- Tunable Photophysical Properties : The combination of different ligands allows for fine-tuning of its photophysical properties, making it versatile for various applications .
Propriétés
Formule moléculaire |
C40H38F8IrN4P |
|---|---|
Poids moléculaire |
949.9 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C11H7FN.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-4,6-8H;;/q;3*-1;+3 |
Clé InChI |
WYTSWPONPOPFLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


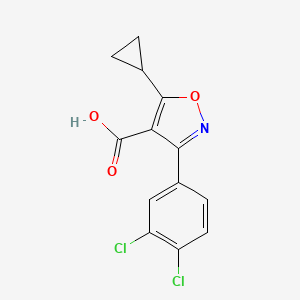
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)

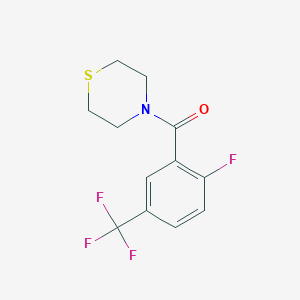
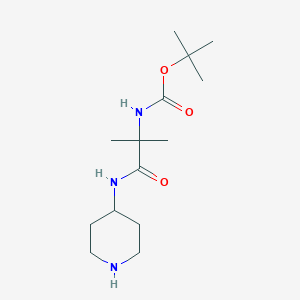
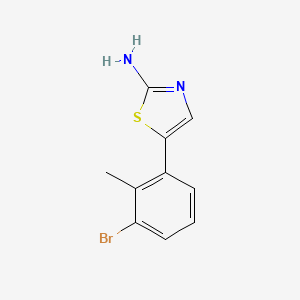
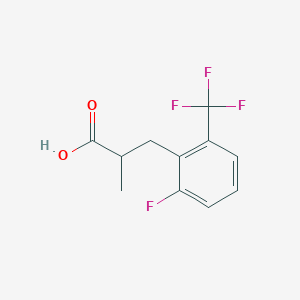
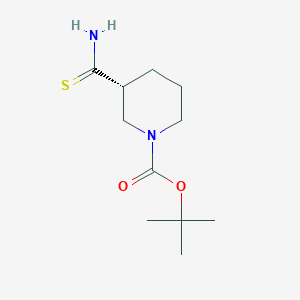
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
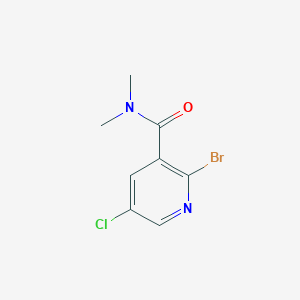
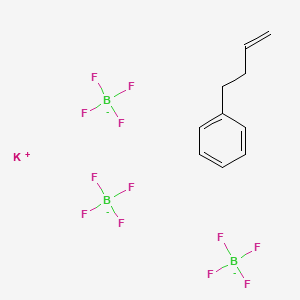
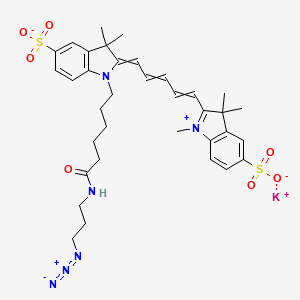
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
